

Physical and chemical properties of (R)-tembetarine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-tembetarine

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An In-depth Technical Guide to (R)-Tembetarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, spectroscopic characterization, and relevant biological signaling pathways of **(R)-tembetarine**. **(R)-tembetarine** is a benzyloquinoline alkaloid, a class of compounds known for their diverse pharmacological activities. It is obtained by the methylation of the tertiary amino function of (R)-reticuline^[1].

Physicochemical Properties

The fundamental physical and chemical characteristics of **(R)-tembetarine** have been primarily determined through computational methods and are cataloged in public chemical databases. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Chemical Identifiers and Computed Properties of **(R)-Tembetarine**

Property	Value	Source
IUPAC Name	(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol	[1]
Molecular Formula	C ₂₀ H ₂₆ NO ₄ ⁺	[1]
Molecular Weight	344.4 g/mol	[1][2]
Exact Mass	344.18618331 Da	[1][2]
CAS Number	18446-73-6 (for Tembetarine)	[2][3][4]
Appearance	Powder	[3]
Topological Polar Surface Area (TPSA)	58.9 Å ²	[2]
Complexity	443	[1]
Formal Charge	+1	[1]
Hydrogen Bond Donor Count	2	[2]

| Rotatable Bond Count | 4 [2] |

Table 2: Solubility of (R)-Tembetarine

Solvent	Solubility	Source
Chloroform	Soluble	[3]
Dichloromethane	Soluble	[3]
Ethyl Acetate	Soluble	[3]
DMSO	Soluble	[3]

| Acetone | Soluble [3] |

Spectroscopic Analysis and Experimental Protocols

The structural elucidation and confirmation of **(R)-tembetarine**, like other alkaloids, rely on a combination of spectroscopic techniques. While specific experimental records for **(R)-tembetarine** are not publicly detailed, standard protocols for these methods are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.^{[5][6]} 1D (^1H) and 2D (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the precise structure and stereochemistry of complex natural products.

General Experimental Protocol for NMR:

- **Sample Preparation:** A pure sample of the analyte (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a 5 mm NMR tube.
- **Data Acquisition:** Spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:
 - ^1H NMR: To determine the number, environment, and coupling of protons.
 - ^{13}C NMR: To identify the number and type of carbon atoms.
 - 2D Experiments (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the molecular structure.
- **Data Processing:** The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is essential for confirming its molecular weight and elemental composition.^[7]^[8] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful

for analyzing complex mixtures and identifying specific compounds like tembetarine in plant extracts.[9]

General Experimental Protocol for LC-MS/MS:

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and filtered. For complex matrices like plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for sample cleanup.
- **Chromatographic Separation (LC):** The sample is injected into an HPLC or UPLC system. A reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a modifier like formic acid to improve ionization.
- **Mass Analysis (MS):** The eluent from the LC is directed to the mass spectrometer source (e.g., Electrospray Ionization - ESI).
 - **Full Scan MS (MS1):** The instrument scans a range of m/z values to detect the protonated parent ion $[M]^+$ or $[M+H]^+$, confirming the molecular weight. For **(R)-tembetarine**, this would be m/z 344.4.
 - **Tandem MS (MS/MS or MS²):** The parent ion is isolated, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information and increases the confidence of identification.[9]

Infrared (IR) Spectroscopy

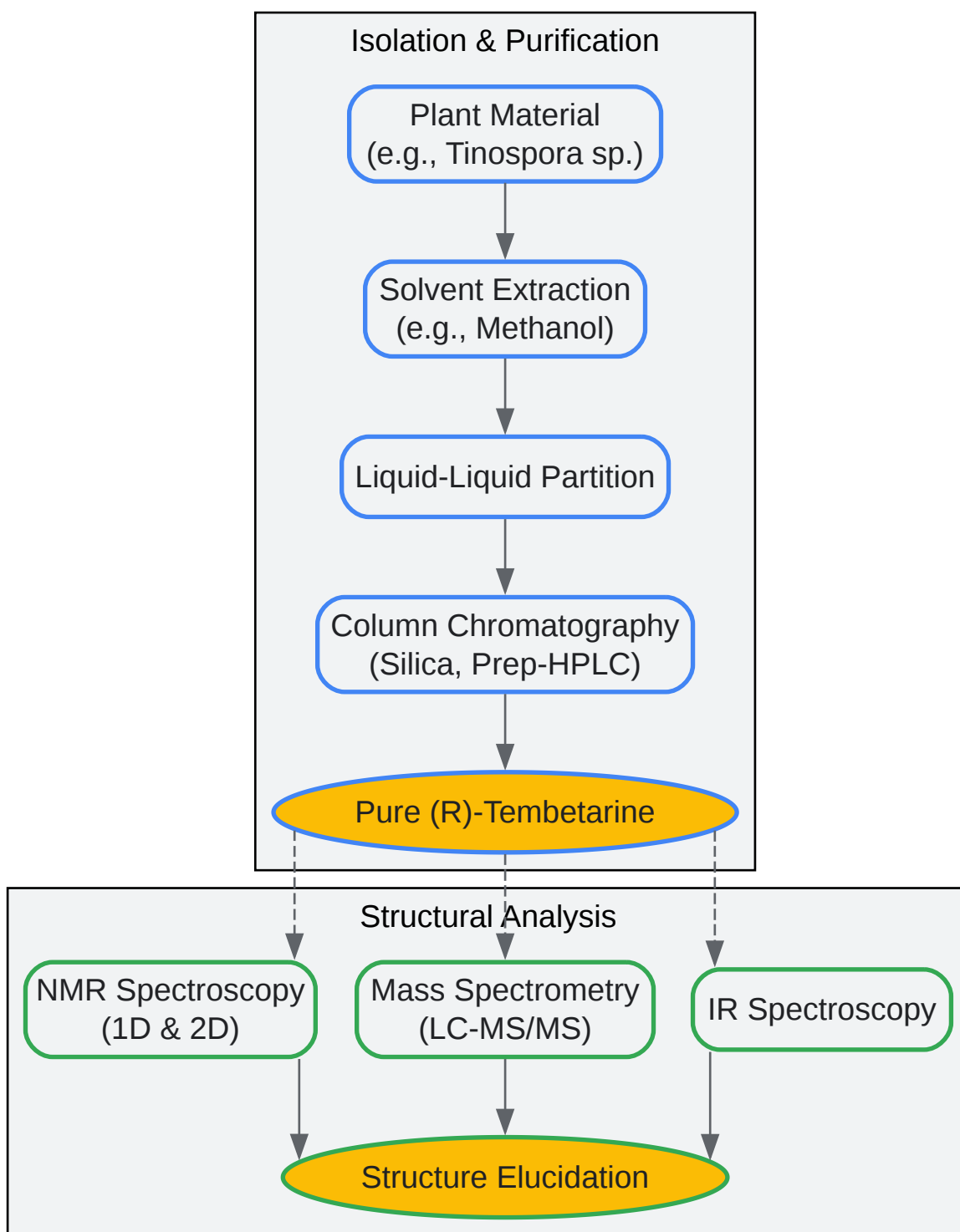
Infrared (IR) spectroscopy measures the vibrational frequencies of functional groups within a molecule.[10][11] It is a valuable tool for identifying the presence of specific bonds, such as O-H (hydroxyls), C-H (aromatic and aliphatic), and C-O (ethers), which are all present in **(R)-tembetarine**.

General Experimental Protocol for FT-IR:

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Alternatively, a thin film can be cast from a solution.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty spectrometer is recorded and automatically subtracted.
- **Spectral Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, providing a characteristic "fingerprint."



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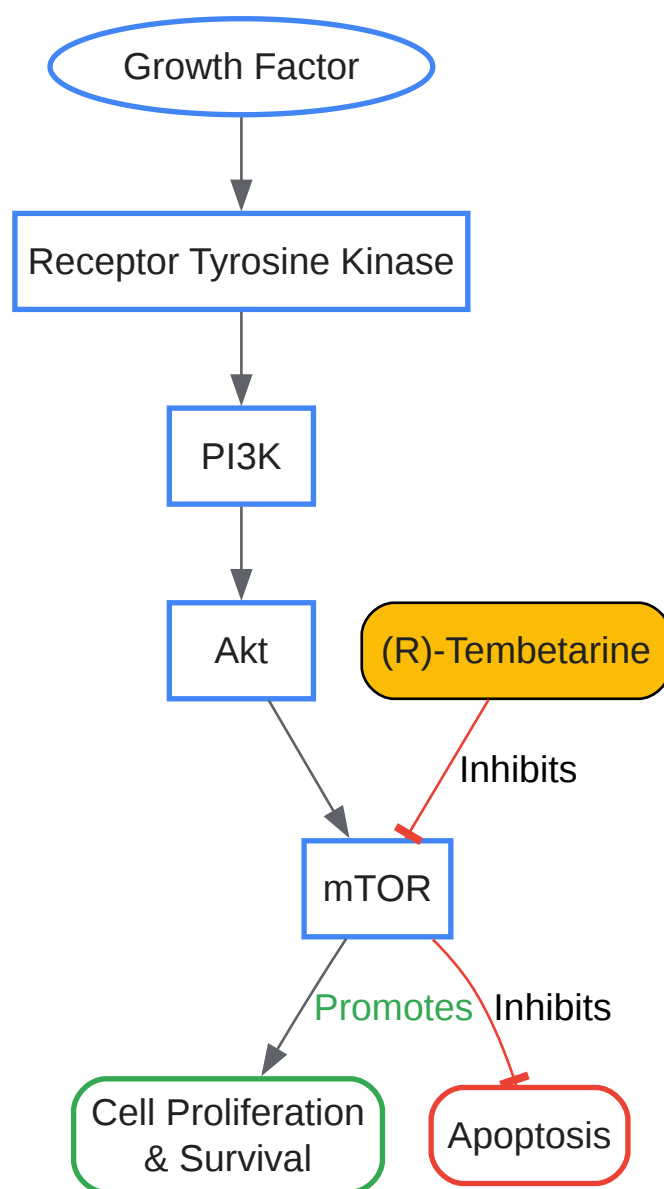
Caption: General workflow for isolation and characterization.

Biological Activity and Signaling Pathways

(R)-Tembetarine and related compounds from plants like *Tinospora cordifolia* have been investigated for various biological activities. These activities are often mediated through the modulation of key cellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.^{[12][13]} It is a downstream effector of the PI3K/Akt pathway.^[13] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated. Some natural compounds, including alkaloids found in extracts containing tembetarine, have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting this pathway.^[12] Inhibition of mTOR prevents the phosphorylation of its downstream targets, leading to a halt in protein synthesis and cell cycle progression, ultimately triggering apoptosis.



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Caption: Inhibition of the mTOR signaling pathway.

Beta-Adrenergic Receptor Interaction

Computational docking studies have explored the interaction of tembetarine with adrenergic receptors. For instance, tembetarine has been modeled to interact with the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR) involved in regulating cardiac function.[14] The binding affinity and inhibitory constant were calculated to be -6.25 kcal/mol and 36.45 μ M, respectively, with hydrogen bonds predicted to form with asparagine and threonine residues in

the receptor's binding pocket.[14] This suggests a potential modulatory role of **(R)-tembetarine** on the adrenergic system.



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- To cite this document: BenchChem. [Physical and chemical properties of (R)-tembetarine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204510#physical-and-chemical-properties-of-r-tembetarine]

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